methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(4-fluoro-2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate

Description

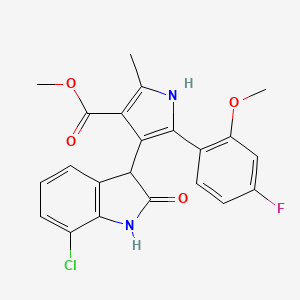

This compound features a 1H-pyrrole-3-carboxylate core substituted with a 7-chloro-2-oxoindole moiety at position 4, a 4-fluoro-2-methoxyphenyl group at position 5, and a methyl ester at position 3. The chloro and fluoro groups enhance electronegativity, while the methoxy and ester functionalities contribute to solubility and metabolic stability.

Properties

Molecular Formula |

C22H18ClFN2O4 |

|---|---|

Molecular Weight |

428.8 g/mol |

IUPAC Name |

methyl 4-(7-chloro-2-oxo-1,3-dihydroindol-3-yl)-5-(4-fluoro-2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C22H18ClFN2O4/c1-10-16(22(28)30-3)18(17-13-5-4-6-14(23)19(13)26-21(17)27)20(25-10)12-8-7-11(24)9-15(12)29-2/h4-9,17,25H,1-3H3,(H,26,27) |

InChI Key |

CAOGRFFEHDYBJY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(N1)C2=C(C=C(C=C2)F)OC)C3C4=C(C(=CC=C4)Cl)NC3=O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(4-fluoro-2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Indole Moiety: Starting with a suitable precursor, such as 7-chloroindole, the indole ring is formed through cyclization reactions.

Introduction of the Pyrrole Ring: The pyrrole ring can be synthesized via a Paal-Knorr synthesis, where a diketone reacts with an amine.

Coupling Reactions: The indole and pyrrole intermediates are then coupled using a cross-coupling reaction, such as a Suzuki or Heck reaction, to form the desired compound.

Esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(4-fluoro-2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert ketone groups to alcohols.

Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other groups via nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its indole and pyrrole moieties, which are common in many bioactive molecules.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

Industrially, the compound could be used in the development of new materials, dyes, or as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(4-fluoro-2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrole-Indole Hybrids

Ethyl (4R,5R)-5-(1H-Indol-3-yl)-1-((methoxycarbonyl)amino)-2-methyl-4-(m-tolyl)-4,5-dihydro-1H-pyrrole-3-carboxylate ()

- Core Structure : 4,5-Dihydro-1H-pyrrole with indole and m-tolyl substituents.

- Key Differences: Substituents: Lacks the 7-chloro-2-oxoindole and 4-fluoro-2-methoxyphenyl groups; instead, it has an m-tolyl group and a methoxycarbonylamino moiety. Stereochemistry: Exhibits 92% enantiomeric excess (ee) due to asymmetric synthesis .

- Spectroscopy : 1H NMR (CDCl3) shows distinct shifts for the indole NH (δ 8.21 ppm) and pyrrole protons (δ 3.12–5.45 ppm) .

Methyl (4R,5R)-5-(1H-Indol-3-yl)-1-((methoxycarbonyl)amino)-2-methyl-4-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate ()

- Core Structure : Similar dihydro-pyrrole but with a phenyl group instead of substituted aryl.

- Key Differences: No halogen substituents; the indole lacks the 7-chloro-2-oxo modification. Enantiomeric ratio: 90:10 (er) with a retention time (tR) of 12.3 minutes .

- Spectroscopy : 13C NMR signals at δ 170.1 (ester carbonyl) and δ 121.5–136.2 (aromatic carbons) .

Ethyl (4R,5R)-5-(6-Fluoro-1H-indol-3-yl)-1-((methoxycarbonyl)amino)-2-methyl-4-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate ()

Spectroscopic and Chromatographic Profiles

Functional Group Impact on Properties

- Chloro vs. Fluoro Substituents: The 7-chloro-2-oxoindole in the target compound increases electrophilicity compared to non-halogenated indoles ().

- Methoxy vs. Methyl Groups : The 2-methoxyphenyl substituent enhances solubility in polar solvents relative to m-tolyl groups ().

- Ester Choice (Methyl vs. Ethyl) : Methyl esters generally exhibit faster hydrolysis rates, affecting metabolic stability .

Biological Activity

Methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(4-fluoro-2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring both indole and pyrrole moieties, contributes to its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.

The molecular formula of this compound is with a molecular weight of approximately 440.9 g/mol. The structure includes key functional groups that enhance its biological activity:

| Functional Group | Role in Activity |

|---|---|

| Indole | Known for various biological roles and interactions |

| Pyrrole | Contributes to the compound's reactivity and binding affinity |

| Chloro and Methoxy Groups | Enhance lipophilicity and modulate interactions with biological targets |

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, studies have shown that derivatives with similar structural motifs can inhibit tumor growth by modulating enzyme activities involved in cell proliferation.

Case Study:

In vitro studies demonstrated that related pyrrole compounds showed significant cytotoxicity against various cancer cell lines. For example, one study reported an IC50 value of approximately 1.98 µg/mL against A431 cells, indicating strong potential for further development as an anticancer agent .

Antibacterial Activity

The antibacterial properties of this compound are also noteworthy. Compounds with similar structures have been tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations.

| Compound | Target Bacteria | Inhibition Concentration (µg/mL) |

|---|---|---|

| Compound A | S. aureus | 0.5 |

| Compound B | E. coli | 1.0 |

These findings suggest that the presence of halogen substituents may enhance the antibacterial efficacy of pyrrole derivatives .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in critical cellular pathways, leading to altered cellular responses.

Research Findings

Recent studies have focused on the pharmacodynamics and pharmacokinetics of this compound, emphasizing its potential therapeutic applications:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism.

- Receptor Modulation : It has been suggested that it could act as a modulator for certain receptors linked to inflammatory responses.

- Structural Activity Relationship (SAR) : Analysis of similar compounds has revealed that modifications in the structure significantly affect their biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.